N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide is an organic compound with the molecular formula C20H24N2O3 and a molecular weight of 340.41616. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a benzamide structure through an isopentyloxy linkage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide typically involves a multi-step process. One common method includes the acetylation of 4-aminophenol to form N-(4-acetylamino)phenol. This intermediate is then subjected to a nucleophilic substitution reaction with 3-(isopentyloxy)benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The isopentyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the isopentyloxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various signaling pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-acetylamino)phenyl)-3-(methoxy)benzamide
- N-(4-acetylamino)phenyl)-3-(ethoxy)benzamide
- N-(4-acetylamino)phenyl)-3-(propoxy)benzamide
Uniqueness
N-[4-(acetylamino)phenyl]-3-(isopentyloxy)benzamide is unique due to its specific isopentyloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and potential biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C20H24N2O3 |
---|---|
Molekulargewicht |
340.4g/mol |
IUPAC-Name |
N-(4-acetamidophenyl)-3-(3-methylbutoxy)benzamide |
InChI |
InChI=1S/C20H24N2O3/c1-14(2)11-12-25-19-6-4-5-16(13-19)20(24)22-18-9-7-17(8-10-18)21-15(3)23/h4-10,13-14H,11-12H2,1-3H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
ZNVSLGNGHMWDNG-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Kanonische SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.